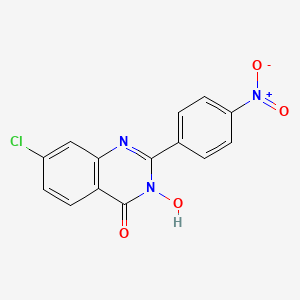
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, also known as 7-CNQ, is a synthetic quinazolinone derivative with a wide range of potential applications in the field of scientific research and development. 7-CNQ is a highly versatile compound, capable of acting as a substrate for various enzymes, a ligand for receptors, and a functional group in various chemical reactions. As a result, 7-CNQ has been studied extensively in the past few decades, and has been found to have numerous biochemical and physiological effects.
Applications De Recherche Scientifique
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a versatile compound with numerous scientific research applications. It has been used as a substrate for various enzymes, such as cytochrome P450, and as a ligand for various receptors, such as the nicotinic acetylcholine receptor. 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has also been used in various chemical reactions, such as the synthesis of other quinazolinone derivatives. Furthermore, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has been used to study the pharmacological properties of various drugs, such as morphine, and to investigate the role of various enzymes and receptors in various physiological processes.
Mécanisme D'action
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone acts as a substrate for various enzymes, such as cytochrome P450, and as a ligand for various receptors, such as the nicotinic acetylcholine receptor. When 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone binds to these enzymes and receptors, it can alter their activity and thus affect various biochemical and physiological processes. For example, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can increase the activity of cytochrome P450, leading to an increased metabolism of various drugs. Similarly, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can increase the activity of the nicotinic acetylcholine receptor, leading to an increased release of acetylcholine and thus an increased activity of the nervous system.
Biochemical and Physiological Effects
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has been found to have numerous biochemical and physiological effects. It has been found to increase the activity of cytochrome P450, leading to an increased metabolism of various drugs. It has also been found to increase the activity of the nicotinic acetylcholine receptor, leading to an increased release of acetylcholine and thus an increased activity of the nervous system. Furthermore, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has been found to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of various diseases, such as diabetes and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has numerous advantages for lab experiments. It is a highly versatile compound, capable of acting as a substrate for various enzymes, a ligand for receptors, and a functional group in various chemical reactions. Furthermore, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is relatively stable and can be easily synthesized in the lab. However, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone also has some limitations for lab experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Furthermore, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a potent compound and can be toxic if not handled properly.
Orientations Futures
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has numerous potential future directions. It can be further studied for its pharmacological properties and its potential to be used as a drug. It can also be further studied for its potential to be used in the treatment of various diseases, such as diabetes and hypertension. Furthermore, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can be further studied for its potential to be used as a substrate for various enzymes, a ligand for receptors, and a functional group in various chemical reactions. Finally, 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can be further studied for its potential to be used in the synthesis of other quinazolinone derivatives.
Méthodes De Synthèse
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone can be synthesized via a two-step process. The first step involves the formation of a quinazolinone ring by the reaction of 4-nitrophenylhydrazine with 6-chloro-3-hydroxyquinoline. The second step involves the replacement of the chlorine atom of the quinazolinone ring with the nitro group from the 4-nitrophenylhydrazine. This reaction is catalyzed by a base, such as potassium carbonate, and yields 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone as the final product.
Propriétés
IUPAC Name |
7-chloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O4/c15-9-3-6-11-12(7-9)16-13(17(20)14(11)19)8-1-4-10(5-2-8)18(21)22/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCMWMQKJAGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2460418.png)
![1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2460419.png)
![1-[(1S)-1-Phenylethyl]-N-[2-[2-[[1-[(1S)-1-phenylethyl]pyrrole-2-carbonyl]amino]ethyldisulfanyl]ethyl]pyrrole-2-carboxamide](/img/structure/B2460421.png)
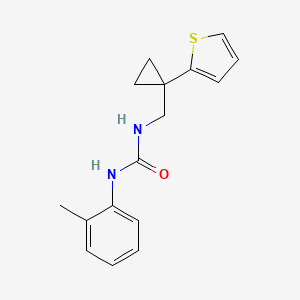
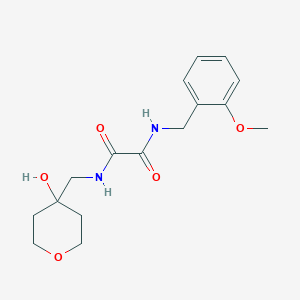
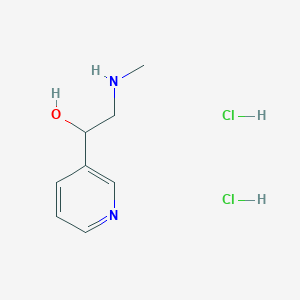
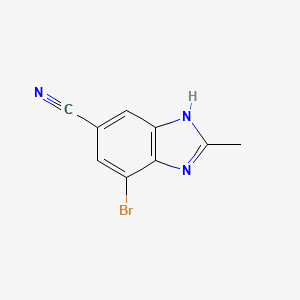
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2460430.png)
![1-[3-(4-Benzylpiperazin-1-yl)propanoylamino]-3-(3-chlorophenyl)urea](/img/structure/B2460431.png)
![2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2460432.png)
![N-[2,2-Dimethyl-3-(methylamino)propyl]acetamide;hydrochloride](/img/structure/B2460435.png)
![2-Chloro-1-(2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2460436.png)